Efaroxan hydrochloride

Description

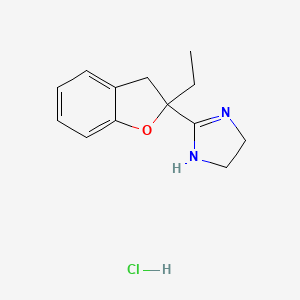

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIUCRHVWIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474686 | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-32-0, 89197-00-2 | |

| Record name | Efaroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Efaroxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Efaroxan hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Efaroxan (B1214185) Hydrochloride

Introduction

Efaroxan hydrochloride is a potent and selective α2-adrenoceptor antagonist that also exhibits affinity for imidazoline (B1206853) I1 receptors.[1][2] It has been extensively studied for its potential therapeutic applications, particularly in the context of type 2 diabetes, due to its ability to modulate insulin (B600854) secretion.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of Efaroxan, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used for its characterization. The document is intended for researchers, scientists, and drug development professionals engaged in pharmacology and metabolic disease research.

Core Mechanism of Action

Efaroxan's primary mechanism of action involves the competitive antagonism of α2-adrenergic receptors.[5][6] In pancreatic β-cells, these receptors are coupled to inhibitory G-proteins (Gi), and their activation by endogenous catecholamines (e.g., adrenaline) suppresses insulin secretion. By blocking these receptors, Efaroxan removes this tonic inhibition, thereby enhancing glucose-stimulated insulin secretion.[3][7]

Beyond its α2-adrenoceptor antagonism, Efaroxan also directly interacts with ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[8][9] It inhibits these channels, leading to membrane depolarization, subsequent opening of voltage-gated calcium channels, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[8][10] This dual mechanism contributes to its insulinotropic effects.[3]

Furthermore, research indicates a stereospecificity in its action. The (+)-enantiomer of Efaroxan is primarily responsible for the potent α2-adrenoceptor antagonism, while both enantiomers appear capable of blocking KATP channels.[4][11]

Quantitative Pharmacological Data

The pharmacological profile of Efaroxan has been quantified through various in vitro and in vivo studies. The following tables summarize key binding affinities and functional parameters.

Table 1: Receptor Binding and Functional Antagonism Data for Efaroxan

| Target/Assay | Preparation/Tissue | Species | Parameter | Value | Reference |

|---|---|---|---|---|---|

| I1-Imidazoline Receptor | Rostral Ventrolateral Medulla Membranes | Bovine | Ki | 0.15 nM | [1] |

| α2-Adrenergic Receptor | Rostral Ventrolateral Medulla Membranes | Bovine | Ki | 5.6 nM | [1] |

| α2-Adrenoceptor (Functional) | Electrically stimulated vas deferens | Rat | pA2 | 8.89 | [5] |

| α1-Adrenoceptor (Functional) | Anococcygeus muscle (vs. phenylephrine) | Rat | pA2 | 6.03 | [5] |

| α2/α1 Selectivity Ratio | Calculated from pA2 values | Rat | Ratio | 724 | [5] |

| KATP Channels | Isolated membrane patches (RINm5F cells) | Rat | KI | 12 µM |[9] |

Table 2: In Vivo Effects of Efaroxan on Glucose Homeostasis

| Experimental Model | Dose (p.o.) | Effect | Notes | Reference |

|---|---|---|---|---|

| Conscious Fasted Rats | 1-5 mg/kg | Increased resting plasma insulin levels | Little effect on resting plasma glucose | [5] |

| Conscious Fasted Rats | 1-5 mg/kg | Antagonized hyperglycemic action of UK-14,304 | UK-14,304 is an α2-adrenoceptor agonist | [5] |

| Type-II Diabetic Rats | Not specified | Potentiated glucose-induced insulin release | Improved oral glucose tolerance |[3] |

Signaling Pathways and Logical Relationships

The interplay between Efaroxan's targets culminates in the potentiation of insulin release. The following diagrams illustrate these pathways and relationships.

Experimental Protocols

The characterization of Efaroxan's mechanism of action relies on standardized pharmacological assays. Detailed below are representative protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of Efaroxan for α2-adrenergic receptors.

-

1. Materials and Reagents:

-

Receptor Source: Membranes prepared from tissues or cells expressing the target receptor (e.g., rat cerebral cortex for α2-adrenoceptors).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-RX821002, a selective α2-antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM phentolamine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.

-

-

2. Membrane Preparation:

-

Homogenize tissue in 20 volumes of ice-cold lysis buffer.[12]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[12]

-

-

3. Assay Procedure:

-

In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific control), and Competition (radioligand + varying concentrations of Efaroxan).

-

To each well, add membrane preparation (e.g., 50-100 µg protein), the appropriate solutions, and assay buffer to a final volume (e.g., 250 µL).[12]

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Efaroxan.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Efaroxan that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Protocol 2: In Vitro Insulin Secretion Assay

This protocol describes a method to measure the effect of Efaroxan on glucose-stimulated insulin secretion (GSIS) from pancreatic islets or an insulin-secreting cell line (e.g., RINm5F, BRIN-BD11).[13]

-

1. Materials and Reagents:

-

Cell Source: Isolated pancreatic islets or a suitable cell line (e.g., RINm5F cells).

-

Culture Medium: Appropriate medium for the cell type (e.g., RPMI-1640) supplemented with serum and antibiotics.

-

Secretion Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA), containing varying concentrations of glucose (e.g., 3 mM for basal, 16.7 mM for stimulated).

-

Test Compound: this compound.

-

Equipment: Cell culture incubator, 24-well plates, centrifuge, ELISA reader, and a commercial Insulin ELISA kit.

-

-

2. Cell Culture and Plating:

-

3. Insulin Secretion Assay:

-

Gently wash the cells twice with a basal (low glucose) KRB buffer to remove culture medium.

-

Pre-incubate the cells in basal KRB buffer for 1-2 hours at 37°C to allow them to reach a basal secretory state.

-

Remove the pre-incubation buffer and replace it with fresh KRB buffer containing:

-

Basal glucose (e.g., 3 mM)

-

Basal glucose + Efaroxan

-

Stimulatory glucose (e.g., 16.7 mM)

-

Stimulatory glucose + Efaroxan

-

-

Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

-

At the end of the incubation, carefully collect the supernatant from each well. Centrifuge briefly to pellet any detached cells.

-

-

4. Data Analysis:

-

Measure the insulin concentration in the collected supernatants using a commercial Insulin ELISA kit according to the manufacturer's instructions.

-

The amount of insulin secreted is typically normalized to the total protein content or DNA content of the cells in each well.

-

Compare the amount of insulin secreted under different conditions (basal vs. stimulated, with vs. without Efaroxan) to determine the effect of the compound. Statistical analysis (e.g., ANOVA) is used to assess significance.

-

Conclusion

This compound exhibits a multifaceted mechanism of action centered on the potentiation of insulin secretion. Its primary role as a selective α2-adrenoceptor antagonist relieves the physiological brake on pancreatic β-cells, an effect predominantly mediated by its (+)-enantiomer.[4][11] This is complemented by a direct inhibitory action on KATP channels, which further promotes membrane depolarization and insulin exocytosis.[9] The comprehensive characterization of these mechanisms through rigorous in vitro and in vivo pharmacological studies provides a solid foundation for understanding its therapeutic potential and for the development of novel agents targeting glucose homeostasis in metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efaroxan - Wikipedia [en.wikipedia.org]

- 3. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. preprints.org [preprints.org]

Efaroxan Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaroxan (B1214185) hydrochloride is a potent and selective α2-adrenoceptor antagonist and an I1-imidazoline receptor ligand.[1][2] Initially investigated for its potential as an antihypertensive agent, its unique pharmacological profile has led to extensive research into its antidiabetic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Efaroxan hydrochloride, with a focus on its dual receptor engagement and its effects on insulin (B600854) secretion. Detailed experimental protocols, quantitative pharmacological data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and Pharmacological Profile

Efaroxan was identified as a selective antagonist of α2-adrenoceptors, which are G-protein coupled receptors involved in the negative feedback regulation of norepinephrine (B1679862) release.[3] This antagonism leads to an increase in norepinephrine levels in the synaptic cleft. In addition to its α2-adrenoceptor activity, Efaroxan was found to be a potent ligand for the I1-imidazoline receptor, a distinct class of receptors implicated in the central regulation of blood pressure and metabolic processes.[1][2]

This dual activity contributes to its complex pharmacological effects. Beyond its cardiovascular implications, Efaroxan has demonstrated significant potential as an antidiabetic agent by promoting insulin secretion from pancreatic β-cells.[1] This effect is primarily mediated through the modulation of ATP-sensitive potassium (K(ATP)) channels.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, potency, and efficacy at its primary molecular targets.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | pKi | Reference |

| α2A-Adrenoceptor | - | - | - | - | 7.87 | [2] |

| α2B-Adrenoceptor | - | - | - | - | 7.42 | [2] |

| α2C-Adrenoceptor | - | - | - | - | 5.74 | [2] |

| I1-Imidazoline Receptor | Bovine | Rostral ventrolateral medulla membranes | - | 0.15 | 7.28 | [1][2] |

| I2-Imidazoline Receptor | - | - | - | - | < 5 | [2] |

| α2-Adrenergic Receptor | Bovine | Rostral ventrolateral medulla membranes | - | 5.6 | - | [1] |

Table 2: Functional Activity of this compound

| Assay | Biological System | Parameter | Value | Reference |

| Insulin Secretion | - | IC50 | 32 nM | [4] |

| K(ATP) Channel Blockade | Isolated patches of membrane | KI | 12 µM | [5] |

Synthesis of this compound

The synthesis of Efaroxan involves a multi-step process. A revised synthetic route is outlined below.[6]

Synthetic Scheme

Caption: Synthetic pathway for Efaroxan.

Experimental Protocol (General Outline)

A detailed, step-by-step experimental protocol with precise reagent quantities, reaction conditions, and purification methods would require access to proprietary laboratory notebooks or specific publications that are not publicly available. However, a general procedure based on the described synthetic route is as follows:

Step 1: Darzens Reaction 2-fluorobenzaldehyde is reacted with ethyl 2-bromobutyrate in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate.[6]

Step 2: Catalytic Hydrogenation The resulting oxirane is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent (e.g., ethanol) under a hydrogen atmosphere to give ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate.[6]

Step 3: Saponification The ester is then saponified using a base (e.g., sodium hydroxide) in a water/alcohol mixture to yield 2-[(2-Fluorophenyl)methyl]-2-hydroxybutanoic acid.[6]

Step 4: Cyclization Treatment of the hydroxy acid with two equivalents of a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., tetrahydrofuran) induces intramolecular cyclization to form 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid.[6]

Step 5: Acid Chloride Formation The carboxylic acid is converted to the corresponding acid chloride by reaction with thionyl chloride, typically in an inert solvent.[6]

Step 6: Imidazoline Ring Formation Finally, the acid chloride is reacted with ethylenediamine in the presence of trimethylaluminium to form the imidazoline ring, yielding Efaroxan.[6] The product is then typically converted to its hydrochloride salt for improved stability and solubility.

Mechanism of Action and Signaling Pathways

Efaroxan's pharmacological effects are a result of its interaction with multiple signaling pathways.

α2-Adrenoceptor Antagonism

As an antagonist, Efaroxan binds to α2-adrenoceptors without activating them, thereby blocking the effects of endogenous agonists like norepinephrine and epinephrine. These receptors are coupled to the inhibitory G-protein, Gi.[3] Antagonism of presynaptic α2-autoreceptors on noradrenergic neurons removes the negative feedback inhibition of norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.

Caption: Efaroxan's antagonism of the α2-adrenoceptor signaling pathway.

I1-Imidazoline Receptor Modulation

The I1-imidazoline receptor is coupled to a distinct signaling cascade that does not involve the classical G-protein pathways associated with adrenoceptors.[1] Activation of I1-receptors is thought to involve pathways leading to the generation of second messengers like diacylglycerol and arachidonic acid.

Caption: Efaroxan's interaction with the I1-imidazoline receptor signaling pathway.

Modulation of K(ATP) Channels and Insulin Secretion

In pancreatic β-cells, Efaroxan promotes insulin secretion by directly blocking ATP-sensitive potassium (K(ATP)) channels.[1] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

Caption: Efaroxan's mechanism of action on insulin secretion via K(ATP) channel modulation.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor and I1-Imidazoline Receptor Affinity

This protocol is a general guideline for determining the binding affinity of Efaroxan.

-

Materials:

-

Membrane preparations from a tissue source rich in the target receptors (e.g., bovine rostral ventrolateral medulla).

-

Radioligand specific for the target receptor (e.g., [3H]-clonidine for α2-adrenoceptors, [3H]-moxonidine for I1-imidazoline receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of Efaroxan in the incubation buffer at a specific temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Insulin Secretion Assay

This protocol provides a general method for assessing the effect of Efaroxan on insulin secretion from pancreatic β-cells.

-

Materials:

-

Pancreatic islets or a β-cell line (e.g., INS-1).

-

Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations.

-

This compound solutions of varying concentrations.

-

Insulin ELISA kit.

-

-

Procedure:

-

Culture pancreatic islets or β-cells under standard conditions.

-

Pre-incubate the cells in low-glucose KRBB to establish a basal insulin secretion rate.

-

Replace the pre-incubation buffer with KRBB containing stimulating glucose concentrations and varying concentrations of Efaroxan.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant and measure the insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion data to the total protein content or cell number.

-

Analyze the dose-response relationship to determine the EC50 or IC50 of Efaroxan on insulin secretion.

-

Conclusion

This compound is a pharmacologically significant molecule with a dual mechanism of action that has been instrumental in elucidating the roles of α2-adrenoceptors and I1-imidazoline receptors in various physiological processes. Its ability to modulate insulin secretion through direct interaction with K(ATP) channels highlights its potential as a lead compound for the development of novel antidiabetic therapies. This technical guide provides a foundational resource for researchers, offering a comprehensive overview of its discovery, synthesis, and multifaceted mechanism of action, thereby facilitating further investigation and drug development efforts in this area.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. omicsonline.org [omicsonline.org]

- 4. data.epo.org [data.epo.org]

- 5. Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efaroxan - Wikipedia [en.wikipedia.org]

What are the targets of Efaroxan hydrochloride?

An In-Depth Technical Guide to the Molecular Targets of Efaroxan (B1214185) Hydrochloride

Introduction

Efaroxan hydrochloride is a versatile pharmacological tool and investigational compound recognized primarily for its potent and selective antagonist activity at α2-adrenergic receptors.[1][2] It also demonstrates significant affinity for various subtypes of imidazoline (B1206853) receptors.[3] This dual activity has positioned Efaroxan as a valuable agent in cardiovascular research, neuroscience, and studies on metabolic disorders, particularly type 2 diabetes, due to its effects on insulin (B600854) secretion.[1][4] This guide provides a detailed overview of the molecular targets of Efaroxan, presenting quantitative binding data, the experimental protocols used to determine these interactions, and the associated cellular signaling pathways.

Primary Molecular Targets

Efaroxan's pharmacological profile is defined by its interaction with two main classes of receptors: α2-Adrenergic Receptors and Imidazoline Receptors.

α2-Adrenergic Receptors

Efaroxan is a highly selective α2-adrenoceptor antagonist.[1][5] These G-protein coupled receptors (GPCRs) are part of the sympathetic nervous system and are divided into three main subtypes: α2A, α2B, and α2C.[6] Efaroxan binds to these subtypes with varying affinities, thereby inhibiting the physiological effects of endogenous agonists like norepinephrine (B1679862) and epinephrine.[6][7] This antagonism leads to effects such as increased neurotransmitter release from presynaptic terminals and influences blood pressure regulation.[8]

Imidazoline Receptors

In addition to its adrenergic activity, Efaroxan is a prominent ligand for imidazoline receptors.[2] These receptors are distinct from adrenergic receptors and are classified into at least three subtypes:

-

I1-Imidazoline Receptor: Primarily located on the plasma membrane, this receptor is implicated in the central regulation of blood pressure.[9][10] Efaroxan acts as a ligand at this site.

-

I2-Imidazoline Receptor: These binding sites are often located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO). Efaroxan exhibits low affinity for this subtype.

-

I3-Imidazoline Receptor: A putative site located in pancreatic β-cells that regulates insulin secretion, potentially by modulating ATP-sensitive K+ (KATP) channels.[11] Efaroxan's ability to promote insulin secretion is thought to be mediated through this site.[12]

Quantitative Binding Affinity Data

The affinity of this compound for its primary targets has been quantified using radioligand binding assays. The data, expressed as pKi values (the negative logarithm of the Ki), are summarized below. The Ki value represents the inhibition constant and is an indicator of binding affinity; a lower Ki value signifies higher affinity.

| Target Receptor | pKi | Ki (nM) | Reference |

| α2A-Adrenoceptor | 7.87 | 13.49 | |

| α2B-Adrenoceptor | 7.42 | 38.02 | |

| α2C-Adrenoceptor | 5.74 | 1819.70 | |

| I1-Imidazoline Receptor | 7.28 | 52.48 | |

| I2-Imidazoline Receptor | < 5 | > 10,000 | |

| Table 1: Binding affinities of this compound for adrenergic and imidazoline receptor subtypes. Ki values were calculated from the reported pKi values (Ki = 10-pKi M). |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[13]

Protocol: Competitive Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound (Efaroxan) by measuring its ability to displace a specific radioligand from its target receptor.[13][14]

Materials:

-

Receptor Preparation: Homogenized tissue membranes or cultured cells expressing the target receptor (e.g., rat cerebral cortex for α2-adrenoceptors).[15][16]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]RX821002 for α2-adrenoceptors).[16]

-

Test Compound: Unlabeled this compound, prepared in a series of dilutions.

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic conditions for binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[15]

-

Scintillation Counter: To quantify the radioactivity trapped on the filters.

Methodology:

-

Incubation: The receptor preparation is incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Efaroxan).[13]

-

Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[15]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[15][17]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[15]

-

Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Signaling Pathways

Efaroxan, as an antagonist or ligand, modulates distinct downstream signaling cascades depending on the target receptor.

α2-Adrenergic Receptor Signaling

α2-Adrenoceptors are canonically coupled to inhibitory G-proteins (Gi/o).[6] Agonist binding typically initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).[18] As an antagonist, Efaroxan blocks the binding of agonists like norepinephrine, thereby preventing this inhibitory cascade and restoring adenylyl cyclase activity.

I1-Imidazoline Receptor Signaling

The signaling pathway for the I1-imidazoline receptor is distinct from classic GPCR cascades and is not linked to the modulation of adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.[19][20] Instead, activation of the I1 receptor is coupled to the hydrolysis of phosphatidylcholine by phosphatidylcholine-specific phospholipase C (PC-PLC).[9] This action generates second messengers such as diacylglycerol (DAG) and can lead to the subsequent release of arachidonic acid.[19][21] Efaroxan acts as a ligand at this receptor, capable of antagonizing the effects of I1 agonists.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efaroxan - Wikipedia [en.wikipedia.org]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the imidazoline ligands efaroxan and KU14R on blood glucose homeostasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 19. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Efaroxan Hydrochloride: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaroxan (B1214185) hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and also exhibits affinity for imidazoline (B1206853) I1 receptors.[1][2] This dual activity has made it a valuable pharmacological tool for investigating the roles of these receptor systems in various physiological processes. Furthermore, its ability to modulate insulin (B600854) secretion has generated interest in its potential as a therapeutic agent.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of efaroxan, detailing the key structural features that govern its affinity and selectivity for its biological targets. This document also outlines the experimental protocols for the key assays used to characterize efaroxan and its analogs and visualizes the relevant signaling pathways and experimental workflows.

Core Structure and Pharmacophore

The chemical structure of efaroxan is 2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole.[5] The core scaffold consists of three key moieties: a 2,3-dihydrobenzofuran (B1216630) ring, an ethyl group at the 2-position of the dihydrobenzofuran ring, and an imidazoline ring. The structure-activity relationship of efaroxan is intricately linked to the nature and substitution of these three components.

Structure-Activity Relationship (SAR)

The affinity and selectivity of efaroxan analogs are highly dependent on modifications to its core structure. The following sections detail the SAR at the α2-adrenoceptors and imidazoline receptors based on substitutions at the dihydrobenzofuran ring, the 2-position substituent, and the imidazoline moiety.

Data Presentation

The following tables summarize the quantitative SAR data for a series of efaroxan analogs, highlighting the impact of structural modifications on binding affinities at α2-adrenoceptors and imidazoline receptors.

Table 1: SAR of Efaroxan Analogs - Modifications of the Dihydrobenzofuran Ring and 2-Position Substituent

| Compound | R | X | α2-Adrenoceptor Ki (nM) | I1-Imidazoline Receptor Ki (nM) | Selectivity (α2/I1) |

| Efaroxan | C2H5 | H | 5.6 | 0.15 | 37.3 |

| Analog 1 | CH3 | H | - | - | - |

| Analog 2 | n-C3H7 | H | - | - | - |

| Analog 3 | H | H | - | - | - |

| Analog 4 | C2H5 | 5-NH2 | - | - | - |

| Analog 5 | C2H5 | 5-NO2 | - | - | - |

| Analog 6 | C2H5 | 5-N3 | - | - | - |

Data not available in the searched literature is denoted by "-".

Table 2: SAR of Efaroxan Analogs - Modifications of the Imidazoline Ring

| Compound | Ring System | Activity at Imidazoline Site | KATP Channel Blocking Activity |

| Efaroxan | Imidazoline | Agonist (Insulin Secretagogue) | Yes |

| KU14R | Imidazole | Antagonist (Blocks secretory response) | Yes |

Experimental Protocols

The characterization of efaroxan and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed protocols for the key experiments cited in the SAR studies.

Radioligand Binding Assays for α2-Adrenoceptors

Objective: To determine the binding affinity (Ki) of test compounds for α2-adrenergic receptors.

Materials:

-

Radioligand: [3H]RX821002 (2-methoxyidazoxan) or [3H]clonidine.

-

Membrane Preparation: From rat cerebral cortex or cells expressing recombinant human α2-adrenoceptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Competitor: Unlabeled efaroxan or its analogs.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

Protocol:

-

Prepare membrane homogenates from the chosen tissue or cells.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

-

Calculate the IC50 value from the competition curves and convert it to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channels

Objective: To assess the functional effects of efaroxan and its analogs on ATP-sensitive potassium (KATP) channels in insulin-secreting cells (e.g., RINm5F cells or primary β-cells).

Materials:

-

Cell Line: RINm5F or isolated pancreatic β-cells.

-

Patch-Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Pipette Solution (Intracellular): Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH. For perforated patch, nystatin (B1677061) or amphotericin B is included.

-

Bath Solution (Extracellular): Containing (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 glucose, pH 7.4 with NaOH.

-

Test Compounds: Efaroxan and its analogs.

Protocol:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the bath solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Establish the whole-cell configuration by applying a brief pulse of suction to rupture the cell membrane.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Record baseline KATP channel currents.

-

Apply test compounds via the perfusion system and record the changes in KATP channel activity. Channel inhibition will be observed as a reduction in the outward current.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 for channel blockade.

Mandatory Visualizations

Signaling Pathways

Caption: α2-Adrenergic Receptor Antagonism by Efaroxan.

Caption: Imidazoline I1 Receptor Signaling Cascade.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Conclusion

The structure-activity relationship of efaroxan hydrochloride is well-defined, with specific structural moieties contributing to its affinity and selectivity for α2-adrenergic and imidazoline I1 receptors. The dihydrobenzofuran ring system, the nature of the substituent at the 2-position, and the integrity of the imidazoline ring are all critical determinants of its pharmacological profile. The provided experimental protocols offer a foundation for the continued exploration of this chemical scaffold in the development of novel therapeutic agents targeting these important receptor systems. The visualizations of the signaling pathways and experimental workflows further aid in understanding the molecular mechanisms and laboratory procedures associated with efaroxan research. Further quantitative SAR studies on a wider range of analogs would be beneficial for a more comprehensive understanding and for guiding future drug design efforts.

References

- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

Efaroxan hydrochloride pharmacological profile

An In-depth Technical Guide to the Pharmacological Profile of Efaroxan (B1214185) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaroxan hydrochloride is a potent and selective pharmacological agent with a complex profile, primarily characterized by its potent antagonism of α2-adrenergic receptors and its interaction with imidazoline (B1206853) receptors.[1] Initially investigated for its potential as an antihypertensive and antidiabetic agent, its distinct mechanisms of action have made it a valuable tool for research in neurobiology and endocrinology.[2][3] This document provides a comprehensive overview of the pharmacological properties of Efaroxan, including its receptor binding profile, mechanisms of action, and key experimental findings. Quantitative data are summarized in tabular format, and critical signaling pathways and experimental workflows are visualized to facilitate understanding.

Chemical and Physical Properties

This compound is the hydrochloride salt of Efaroxan.

-

IUPAC Name: 2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride[4][5]

-

Molecular Formula: C₁₃H₁₆N₂O · HCl[6]

-

Appearance: White powder[4]

-

Solubility: Soluble in water (up to 100 mM)[4]

Pharmacodynamics: Receptor Binding Profile

Efaroxan exhibits high affinity for α2-adrenoceptors and I1-imidazoline receptors. Its selectivity for α2-adrenoceptors over α1-adrenoceptors is a key feature of its pharmacological profile. The binding affinities are summarized in the tables below.

Table 1: Efaroxan Binding Affinity (pKi) for Adrenergic and Imidazoline Receptors

| Receptor Subtype | pKi Value | Source |

| α2A-Adrenoceptor | 7.87 | |

| α2B-Adrenoceptor | 7.42 | |

| α2C-Adrenoceptor | 5.74 | |

| I1-Imidazoline Receptor | 7.28 | |

| I2-Imidazoline Receptor | < 5 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Efaroxan Binding Affinity (Ki) and Potency (pA2)

| Parameter | Tissue/Receptor | Value | Source |

| Ki | I1-Imidazoline Receptor (bovine RVLM) | 0.15 nM | [7] |

| Ki | α2-Adrenergic Receptor (bovine RVLM) | 5.6 nM | [7] |

| pA2 | α2-Adrenoceptor (rat vas deferens) | 8.89 | [1] |

| pA2 | α1-Adrenoceptor (rat anococcygeus) | 6.03 | [1] |

| Selectivity Ratio (α2/α1) | - | 724 | [1] |

RVLM: Rostral Ventrolateral Medulla. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Mechanism of Action

Efaroxan's physiological effects are primarily driven by two distinct mechanisms: antagonism of α2-adrenoceptors and direct modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, a site which may correspond to a putative I3 imidazoline receptor.[8]

α2-Adrenoceptor Antagonism

α2-adrenoceptors are predominantly presynaptic autoreceptors that regulate the release of neurotransmitters like norepinephrine (B1679862). Activation of these receptors initiates a negative feedback loop, inhibiting further neurotransmitter release. As a potent antagonist, Efaroxan blocks this receptor, thereby inhibiting the negative feedback and increasing the release of norepinephrine from sympathetic nerve terminals.[9] This mechanism is central to its effects on glucose homeostasis, as sympathetic activation via α2-adrenoceptors normally inhibits insulin (B600854) secretion.[1][3] By blocking these receptors on pancreatic β-cells, Efaroxan disinhibits insulin release.[9]

Stimulation of Insulin Secretion

Efaroxan directly stimulates insulin secretion from pancreatic β-cells. This effect is independent of its α2-adrenoceptor antagonism and is mediated by the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[3][8] The KATP channel is a crucial regulator of insulin release. By blocking these channels, Efaroxan causes the cell membrane to depolarize. This depolarization opens voltage-gated calcium channels (VGCCs), leading to an influx of Ca²⁺. The resulting increase in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing granules.[8] This mechanism is similar to that of sulfonylurea drugs, though Efaroxan acts at a distinct site.[3] This site has been proposed as the putative I3 imidazoline receptor.

Key Physiological Effects

-

Antihyperglycemic Activity: By promoting insulin secretion and antagonizing the inhibitory effects of catecholamines on β-cells, Efaroxan improves glucose tolerance and can lower blood glucose levels, particularly in animal models of type 2 diabetes.[3][4][10] The antihyperglycemic potency of racemic (±)-efaroxan is almost entirely attributed to the α2-antagonistic activity of the (+)-enantiomer.[10][11]

-

Cardiovascular Effects: As an α2-adrenoceptor antagonist, Efaroxan can influence cardiovascular function, a property that led to its initial investigation as an antihypertensive agent.[12]

-

Neurobiological Effects: Efaroxan has been used as a research tool to investigate the role of α2-adrenoceptors in various central nervous system processes, including potential applications in models of Parkinson's disease and opioid tolerance.[4] However, a clinical trial in patients with progressive supranuclear palsy showed no significant motor improvement.[13]

Experimental Protocols

The pharmacological profile of Efaroxan has been elucidated through a variety of in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of Efaroxan for α-adrenergic and imidazoline receptor subtypes.

-

Methodology:

-

Tissue Preparation: Homogenization of tissues rich in the target receptor (e.g., brain cortex, kidney, bovine rostral ventrolateral medulla) to prepare cell membranes.[7]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]clonidine, [³H]idazoxan, [³H]RX821002) and varying concentrations of unlabeled Efaroxan.[14]

-

Separation: The reaction is terminated, and membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Efaroxan that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

-

Isolated Tissue Functional Assays

These experiments measure the functional effect (antagonism) of a compound in a physiological system.

-

Objective: To determine the potency (pA2) of Efaroxan as an antagonist at α1 and α2-adrenoceptors.[1]

-

Methodology (Example: Rat Vas Deferens for α2):

-

Tissue Preparation: The vas deferens from a rat is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Stimulation: The tissue is stimulated electrically to induce contractions via norepinephrine release.

-

Agonist Response: A cumulative concentration-response curve is generated for an α2-agonist (e.g., p-aminoclonidine), which inhibits the electrically induced contractions.

-

Antagonist Effect: The tissue is pre-incubated with a fixed concentration of Efaroxan for a set period.

-

Shift in Response: The agonist concentration-response curve is repeated in the presence of Efaroxan. An antagonist will cause a rightward shift in the curve.

-

Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value, which quantifies the antagonist's potency.

-

Pancreatic Islet Perifusion for Insulin Secretion

This in vitro method allows for the dynamic measurement of insulin secretion from isolated pancreatic islets.[10][15]

-

Objective: To measure the direct effect of Efaroxan on insulin release.

-

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from an animal model (e.g., mouse, rat) by collagenase digestion of the pancreas.

-

Perifusion: A group of islets is placed in a perifusion chamber and continuously supplied with a buffered medium (e.g., Krebs-Ringer bicarbonate) at a constant flow rate and temperature.

-

Experimental Conditions: The composition of the perifusion medium is changed at specific time points to include different concentrations of glucose, Efaroxan, and other test agents (e.g., diazoxide, an KATP channel opener).[10]

-

Sample Collection: The effluent from the chamber is collected in fractions over time.

-

Quantification: The concentration of insulin in each fraction is measured, typically by radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The results are plotted as insulin secretion rate versus time, allowing for the characterization of the secretory response to Efaroxan.

-

Conclusion

This compound possesses a dual mechanism of action, acting as a highly potent and selective α2-adrenoceptor antagonist and as a direct stimulator of insulin secretion via blockade of β-cell KATP channels. This multifaceted pharmacological profile makes it a critical tool for dissecting the roles of α2-adrenergic and imidazoline receptors in physiological and pathological processes. While its clinical development for major indications has been discontinued[2], its value in preclinical research remains significant, particularly in studies of metabolic regulation and neurotransmission.

References

- 1. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efaroxan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. Efaroxan - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C13H17ClN2O | CID 11957548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

Efaroxan Hydrochloride: A Comprehensive Technical Guide on its Role in Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaroxan (B1214185) hydrochloride is a potent and selective α2-adrenoceptor antagonist that has garnered significant interest for its insulinotropic effects. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning efaroxan's role in stimulating insulin (B600854) secretion from pancreatic β-cells. It consolidates key quantitative data, details common experimental protocols, and presents visual representations of the signaling pathways and experimental workflows. The primary mechanisms of action discussed are its antagonism of α2-adrenoceptors and its direct blockade of ATP-sensitive potassium (KATP) channels, both of which lead to β-cell depolarization and subsequent insulin exocytosis. While efaroxan also interacts with imidazoline (B1206853) receptors, its insulin secretagogue effects are largely independent of the I1 and I2 subtypes. This document serves as a comprehensive resource for researchers and professionals in the field of diabetes and metabolic disease drug discovery.

Introduction

Efaroxan hydrochloride is a pharmacological agent that has been extensively studied for its ability to modulate insulin release.[1][2] Initially recognized for its high affinity and selectivity as an antagonist for α2-adrenoceptors, subsequent research has unveiled a more complex mechanism of action involving direct interaction with key ion channels in pancreatic β-cells.[1][3] This dual functionality makes efaroxan a valuable tool for dissecting the intricate pathways that govern insulin secretion and a potential lead compound for the development of novel anti-diabetic therapies. This guide will explore the multifaceted role of efaroxan, with a focus on its molecular targets and the resultant physiological responses.

Mechanism of Action

Efaroxan's insulinotropic effects are primarily attributed to two distinct, yet convergent, mechanisms:

α2-Adrenoceptor Antagonism

Pancreatic β-cells express α2A-adrenoceptors, which, upon activation by endogenous agonists like norepinephrine, inhibit insulin secretion.[2] This inhibition is mediated by a Gi-coupled signaling pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels and hyperpolarization of the cell membrane. Efaroxan acts as a competitive antagonist at these receptors, thereby blocking the tonic inhibitory signaling of the sympathetic nervous system on β-cells.[2] This disinhibition results in an increased propensity for insulin secretion, particularly under conditions of high sympathetic activity.[2] Studies in α2A-adrenoceptor knockout mice have confirmed that the insulinotropic effects of efaroxan are largely mediated through the blockade of this receptor subtype.[2]

Direct Blockade of ATP-Sensitive Potassium (KATP) Channels

Independent of its α2-adrenoceptor antagonism, efaroxan directly inhibits the activity of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[1][4] These channels are crucial regulators of β-cell membrane potential. By binding to a site distinct from the sulfonylurea receptor (SUR) subunit, efaroxan promotes the closure of KATP channels.[1][5] This inhibition of potassium efflux leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs). The subsequent influx of extracellular calcium is a critical trigger for the exocytosis of insulin-containing granules.[6][7] This mechanism of action is similar to that of sulfonylurea drugs, a widely used class of anti-diabetic agents.[2][8]

Role of Imidazoline Receptors

Efaroxan is an imidazoline derivative and exhibits high affinity for imidazoline receptors, particularly the I1 subtype.[3][9] However, its stimulatory effect on insulin secretion appears to be independent of its interaction with I1 and I2 imidazoline receptors.[9][10] Studies have shown that other potent I1 agonists do not consistently mimic efaroxan's insulinotropic effects, and efaroxan can still potentiate glucose-induced insulin release in cell lines lacking I1 receptors.[9][10] It is suggested that efaroxan may interact with a novel imidazoline binding site on or near the KATP channel, which is distinct from the classical I1 and I2 receptors.[10]

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Binding Affinities and Inhibitory Constants of Efaroxan

| Parameter | Value | Species/Tissue | Reference |

| Ki (I1-imidazoline receptor) | 0.15 nM | Bovine rostral ventrolateral medulla membranes | [3] |

| Ki (α2-adrenergic receptor) | 5.6 nM | Bovine rostral ventrolateral medulla membranes | [3] |

| KI (KATP channels) | 12 µM | Isolated rat pancreatic β-cell membrane patches | [1] |

| IC50 (KATP channels) | 8.8 µmol/l | Perifused mouse islets | [5] |

Table 2: Effects of Efaroxan on Insulin and Glucose Levels

| Experimental Model | Efaroxan Concentration/Dose | Effect on Insulin Secretion | Effect on Blood Glucose | Reference |

| Isolated rat pancreatic islets | 1-100 µM | Potentiated glucose-induced secretion (4-10 mM glucose) | Not Applicable | [1] |

| Fed Wild-Type Mice | Not specified | Increased insulin levels | Reduced blood glucose levels | [2] |

| Fasted Wild-Type Mice | Not specified | No significant effect | No significant effect | [2] |

| Conscious fed and fasted rats | Not specified | Increased plasma insulin levels | No significant effect | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to investigate the effects of efaroxan on insulin secretion.

Isolation of Pancreatic Islets

A common in vitro model for studying insulin secretion involves the use of isolated pancreatic islets.

Protocol:

-

Pancreas Digestion: The pancreas is surgically removed from a rodent model (e.g., rat or mouse) and distended by injecting a solution of collagenase P into the common bile duct.

-

Islet Separation: The digested pancreas is then incubated at 37°C to allow for the enzymatic dissociation of the islets from the surrounding exocrine tissue. The islet suspension is purified using a density gradient centrifugation (e.g., with Ficoll or Histopaque).

-

Islet Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and allowed to recover before experimentation.

Measurement of Insulin Secretion

The amount of insulin secreted from isolated islets or β-cell lines in response to various stimuli is a key endpoint.

Protocol:

-

Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Stimulation: The islets are then transferred to a KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound.

-

Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected.

-

Insulin Assay: The insulin concentration in the supernatant is measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Electrophysiological Recording of KATP Channel Activity

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in the β-cell membrane.

Protocol:

-

Cell Preparation: Pancreatic β-cells are either freshly isolated or from a cultured cell line (e.g., RINm5F).

-

Patch-Clamp Configuration: The inside-out patch-clamp configuration is commonly used to study the effects of intracellularly applied substances. A small patch of the cell membrane is excised with a glass micropipette.

-

Recording: The activity of single KATP channels is recorded in the presence of ATP in the bath solution.

-

Drug Application: Efaroxan is added to the bath solution at various concentrations to determine its effect on channel open probability and conductance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Signaling pathways of efaroxan-mediated insulin secretion.

Caption: A typical experimental workflow for studying efaroxan's effect on insulin secretion from isolated islets.

Conclusion

This compound stimulates insulin secretion through a dual mechanism of action involving the antagonism of α2-adrenoceptors and the direct blockade of KATP channels in pancreatic β-cells. This multifaceted pharmacological profile makes it a significant tool for research into the regulation of insulin release. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of efaroxan and related compounds in the treatment of type 2 diabetes. Future research may focus on elucidating the precise binding site of efaroxan on the KATP channel and further exploring the potential for developing more selective and potent insulin secretagogues based on its chemical structure.

References

- 1. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The potential antidiabetic activity of some alpha-2 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The imidazoline I1 receptor agonist, moxonidine, inhibits insulin secretion from isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazolines stimulate release of insulin from RIN-5AH cells independently from imidazoline I1 and I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Efaroxan Hydrochloride: A Technical Guide to its Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaroxan (B1214185) hydrochloride is a potent and selective antagonist of both α2-adrenergic and I1-imidazoline receptors. This dual antagonism confers upon it a complex pharmacological profile with significant effects on the cardiovascular system. Primarily utilized in research settings, efaroxan serves as a critical tool for elucidating the physiological roles of these receptor systems, particularly in the regulation of blood pressure and sympathetic outflow. This technical guide provides a comprehensive overview of the cardiovascular effects of efaroxan hydrochloride, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its cardiovascular effects through competitive antagonism at two key receptor types:

-

α2-Adrenoceptors: These receptors are primarily located presynaptically on sympathetic nerve terminals and in the central nervous system. Their activation by endogenous catecholamines (e.g., norepinephrine) inhibits further neurotransmitter release, thus serving as a negative feedback mechanism. By blocking these receptors, efaroxan increases sympathetic outflow, which can lead to increases in heart rate and blood pressure.

-

I1-Imidazoline Receptors: Located in the rostral ventrolateral medulla (RVLM) of the brainstem and other peripheral tissues, these receptors are involved in the central regulation of sympathetic tone.[1][2] Agonists at this receptor, such as moxonidine (B1115), reduce sympathetic nerve activity, leading to a decrease in blood pressure.[1][3] Efaroxan's antagonism at I1-receptors blocks this sympatho-inhibitory effect.[1][3]

Quantitative Data on Cardiovascular Effects

The majority of quantitative data for efaroxan's cardiovascular effects comes from studies where it is used to antagonize the hypotensive effects of I1-imidazoline and α2-adrenergic agonists. The following tables summarize these findings.

| Experimental Model | Agonist (Dose) | Efaroxan (Dose) | Route of Administration | Effect on Blood Pressure | Effect on Heart Rate | Reference |

| Spontaneously Hypertensive Rats (anesthetized) | Moxonidine (4 nmol) | 4 nmol | Microinjection into RVLM | Abolished moxonidine-induced hypotension | Not specified | [3] |

| Spontaneously Hypertensive Rats (anesthetized) | Moxonidine (40 µg/kg) | 10 nmol | Microinjection into RVLM | Reversed moxonidine-induced hypotension | Not specified | [3] |

| Conscious Rabbits | Rilmenidine (B1679337) (10 µg/kg) | 0.1-14 µg/kg (cumulative) | Intracisternal | Counteracted rilmenidine-induced hypotension | Not specified | [4] |

| Conscious Rabbits | Moxonidine (0.3 µg/kg) | 0.1-14 µg/kg (cumulative) | Intracisternal | Counteracted moxonidine-induced hypotension | Not specified | [4] |

| Beagle Dogs (anesthetized) | Moxonidine (10-100 µg/kg) | Not specified | Intravertebral | Reversed moxonidine-induced hypotension | Reversed moxonidine-induced bradycardia | [5] |

| Wistar Rats | Not applicable | 1 mg/kg | Intraperitoneal | Investigated for effects on locomotor activity, not cardiovascular parameters directly. | Not specified | [6] |

Experimental Protocols

The following sections detail generalized methodologies for assessing the cardiovascular effects of this compound in preclinical models.

In Vivo Blood Pressure and Heart Rate Monitoring in Conscious Rats

This protocol describes a common method for evaluating the hemodynamic effects of efaroxan in a conscious, freely moving rat model, which avoids the confounding effects of anesthesia.[7][8]

1. Animal Model:

-

Male Wistar or Spontaneously Hypertensive Rats (SHR), 250-350g.

2. Surgical Preparation (Radio-Telemetry Implantation):

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Implant a radio-telemetry transmitter with its catheter inserted into the abdominal aorta for direct and continuous blood pressure measurement.[7][8]

-

Allow for a recovery period of at least one week post-surgery.

3. Drug Administration:

-

Dissolve this compound in sterile saline.

-

Administer efaroxan via intravenous (i.v.) or intraperitoneal (i.p.) injection at the desired dose(s).

4. Data Acquisition:

-

House the rats in individual cages over a receiver that collects the telemetry signal.

-

Record baseline blood pressure and heart rate for a sufficient period before drug administration.

-

Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for several hours post-administration.

5. Data Analysis:

-

Analyze the data by calculating the change from baseline for each cardiovascular parameter at various time points after efaroxan administration.

-

Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare different dose groups to a vehicle control group.

Experimental Workflow for In Vivo Studies

Signaling Pathways

Efaroxan's effects on the cardiovascular system are mediated by its interaction with the signaling pathways of α2-adrenergic and I1-imidazoline receptors.

Antagonism of I1-Imidazoline Receptor Signaling

Agonists like moxonidine bind to I1-imidazoline receptors in the RVLM, which is thought to be a G-protein coupled receptor.[4] This activation leads to a signaling cascade, potentially involving the activation of phosphatidylcholine-selective phospholipase C (PC-PLC) and subsequent production of the second messenger diacylglycerol (DAG).[9] The ultimate effect is a reduction in sympathetic outflow and a decrease in blood pressure. Efaroxan competitively binds to the I1-receptor, preventing agonist binding and blocking this signaling cascade.

Antagonism of α2-Adrenoceptor Signaling

α2-Adrenoceptors are Gαi-coupled receptors. Their activation by catecholamines inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This presynaptic inhibition reduces further norepinephrine (B1679862) release. By blocking these receptors, efaroxan prevents this negative feedback, leading to an increase in synaptic norepinephrine levels and enhanced sympathetic activity.

Signaling Pathway Diagram

Conclusion

This compound is an invaluable pharmacological tool for investigating the roles of α2-adrenergic and I1-imidazoline receptors in cardiovascular regulation. Its primary documented effect is the potent antagonism of agonist-induced hypotension, providing a means to quantify the contribution of these receptor systems to central and peripheral blood pressure control. While direct dose-response data for efaroxan alone is sparse, the existing literature provides a solid foundation for its use in experimental models. The detailed methodologies and understanding of its mechanism of action presented in this guide are intended to support researchers and drug development professionals in designing and interpreting studies involving this important compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the receptor involved in the central hypotensive effect of rilmenidine and moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Moxonidine acting centrally inhibits airway reflex responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new method for continuous chronic measurement and recording of blood pressure, heart rate and activity in the rat via radio-telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Efaroxan Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and a ligand for imidazoline (B1206853) I1 receptors. This dual activity has positioned it as a valuable pharmacological tool in neuroscience research, with investigations spanning its influence on neurotransmitter release, its potential therapeutic applications in neurodegenerative diseases, and its effects on insulin (B600854) secretion. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its use, and visual representations of its associated signaling pathways.

Introduction

This compound is a synthetic compound that has garnered significant interest in the scientific community for its specific interactions with key receptors in the central and peripheral nervous systems. Its primary pharmacological profile is characterized by its high affinity and selectivity as an antagonist for α2-adrenergic receptors, while also demonstrating notable activity as a ligand at I1 imidazoline receptors. This unique combination of receptor interactions has made Efaroxan a versatile tool for dissecting the roles of these receptor systems in various physiological and pathological processes.

In the realm of neuroscience, Efaroxan has been instrumental in studies investigating the modulation of neurotransmitter systems. Its antagonism of presynaptic α2-adrenergic autoreceptors leads to an increase in the release of norepinephrine (B1679862) and other neurotransmitters, a mechanism that has been explored for its potential in treating conditions associated with neurotransmitter deficits. Furthermore, its activity at imidazoline receptors has opened avenues for research into its cardiovascular and metabolic effects, including the regulation of insulin secretion. This guide aims to provide researchers with a comprehensive resource on the properties and applications of this compound in a laboratory setting.

Mechanism of Action

This compound exerts its effects primarily through two distinct receptor systems:

-

α2-Adrenergic Receptor Antagonism: Presynaptic α2-adrenergic receptors function as autoreceptors, meaning their activation by norepinephrine inhibits further norepinephrine release. By acting as a competitive antagonist at these receptors, Efaroxan blocks this negative feedback loop. This disinhibition results in an increased firing rate of noradrenergic neurons and enhanced release of norepinephrine into the synaptic cleft. This, in turn, can influence the release of other neurotransmitters, such as acetylcholine (B1216132).

-

Imidazoline I1 Receptor Ligand: Efaroxan also binds to I1 imidazoline receptors, which are involved in the central regulation of blood pressure and have been implicated in cell signaling pathways distinct from those of adrenergic receptors. The precise downstream effects of Efaroxan's interaction with I1 receptors are still under investigation but are thought to contribute to its overall pharmacological profile.

-

Insulin Secretion: In pancreatic β-cells, Efaroxan has been shown to promote insulin secretion. This effect is primarily mediated by the blockade of ATP-sensitive potassium (KATP) channels in the β-cell membrane. Inhibition of these channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.

Quantitative Data

The binding affinity of this compound for various receptor subtypes has been determined in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for Adrenergic and Imidazoline Receptors

| Receptor Subtype | pKi | Ki (nM) | Reference |

| α2A-Adrenergic | 7.87 | 1.35 | |

| α2B-Adrenergic | 7.42 | 3.80 | |

| α2C-Adrenergic | 5.74 | 182 | |

| Imidazoline I1 | 7.28 | 5.25 | |

| Imidazoline I2 | < 5 | > 10,000 |